molecular formula C15H22O B13852147 Isobicyclogermacrenal

Isobicyclogermacrenal

Cat. No.: B13852147
M. Wt: 218.33 g/mol
InChI Key: BLCUVJCHWZPQCX-UHFFFAOYSA-N
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Description

Isobicyclogermacrenal is a sesquiterpene hydrocarbon that is naturally occurring and found in various plants, including the liverwort Lepidozia vitrea . It is known for its unique bicyclic structure and has been studied for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobicyclogermacrenal can be synthesized from piperitenone through a stereoselective process involving 14 steps, resulting in an overall yield of 36% . The synthetic route involves various chemical reactions, including cyclization and oxidation, to achieve the desired bicyclic structure.

Industrial Production Methods

. The extraction process typically involves solvent extraction followed by purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Isobicyclogermacrenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include hydroxy derivatives and reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isobicyclogermacrenal involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity and interact with cellular membranes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect the biosynthesis of certain metabolites .

Comparison with Similar Compounds

Isobicyclogermacrenal can be compared with other similar sesquiterpene compounds, such as:

This compound is unique due to its specific bicyclic structure and the presence of an aldehyde group, which contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde

InChI

InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3

InChI Key

BLCUVJCHWZPQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=CC2C(C2(C)C)CC1)C=O

Origin of Product

United States

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